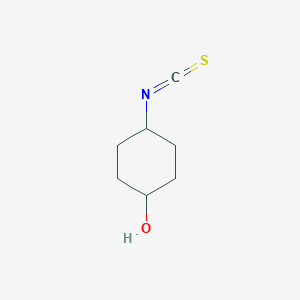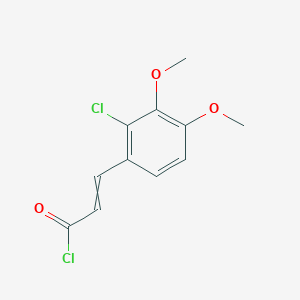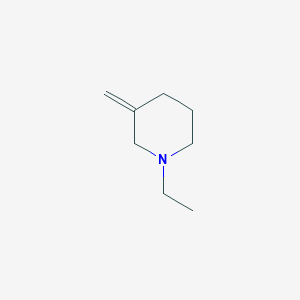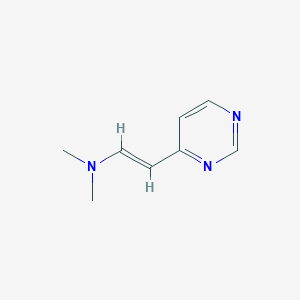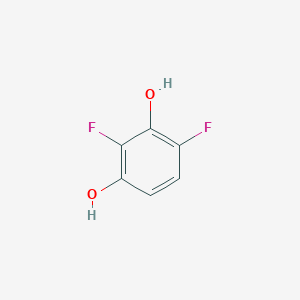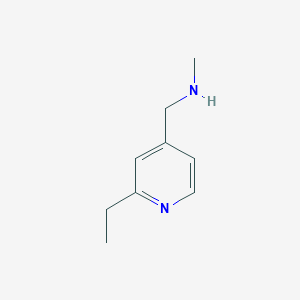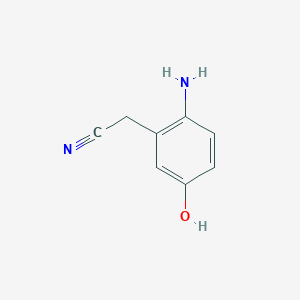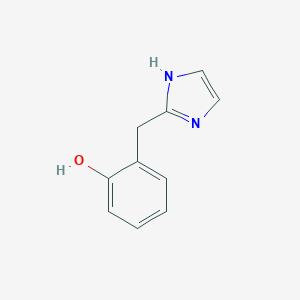
2-(1-Imidazolylmethyl)phenol
概述
描述
2-(1-Imidazolylmethyl)phenol, also known as IMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies. In
作用机制
The mechanism of action of 2-(1-Imidazolylmethyl)phenol is not yet fully understood. However, studies have suggested that it works by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition results in the disruption of various biochemical pathways, leading to the desired physiological effects.
生化和生理效应
2-(1-Imidazolylmethyl)phenol has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-(1-Imidazolylmethyl)phenol in lab experiments is its potency and specificity. This compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a valuable tool for studying various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that high concentrations of 2-(1-Imidazolylmethyl)phenol can be toxic to cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(1-Imidazolylmethyl)phenol. One of the most significant directions is the development of new derivatives of this compound that exhibit improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Imidazolylmethyl)phenol and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential toxicity of this compound and its effects on various cell types.
Conclusion:
In conclusion, 2-(1-Imidazolylmethyl)phenol is a promising compound that has potential applications in scientific research. Its inhibitory activity against enzymes, antioxidant and anti-inflammatory properties, and potential therapeutic applications make it a valuable tool for studying various biochemical pathways and treating various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and future applications.
科学研究应用
2-(1-Imidazolylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and phosphodiesterases. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer and cardiovascular diseases.
属性
CAS 编号 |
163298-86-0 |
|---|---|
产品名称 |
2-(1-Imidazolylmethyl)phenol |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC 名称 |
2-(1H-imidazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |
InChI 键 |
KPBKFEFUHSYUHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)O |
同义词 |
2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

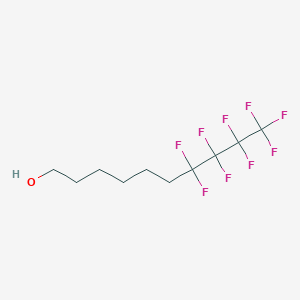


![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
